molecular formula C8H20ClNS B3183365 8-Amino-1-octanethiol hydrochloride CAS No. 937706-44-0

8-Amino-1-octanethiol hydrochloride

Cat. No. B3183365
CAS RN: 937706-44-0
M. Wt: 197.77 g/mol
InChI Key: CCWZBRKMJBSNQS-UHFFFAOYSA-N
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Description

8-Amino-1-octanethiol hydrochloride (8-AOT) is an amine-based alkanethiol . It can be used as a self-assembled monolayer (SAM) on a variety of surfaces . It facilitates the immobilization of surface atoms and controls the physiochemical properties of the substrate .


Molecular Structure Analysis

The empirical formula of this compound is C8H19NS · HCl . Its molecular weight is 197.77 . The SMILES string representation is SCCCCCCCCN.Cl .


Chemical Reactions Analysis

8-AOT can be used in the surface functionalization of gold electrodes for the trace analysis of oligonucleotide using poly nucleic acid (PNA) based ion-channel sensors . It can also be used in the fabrication of peptide microarray for surface plasmon resonance-based screening of protein kinase activity .


Physical And Chemical Properties Analysis

8-AOT is a solid substance . Its melting point is between 158-163 °C . The storage temperature is 2-8°C .

Scientific Research Applications

Reactivity and Stability of Alkanethiol Monolayers

Research on the reactivity of 1,8-octanedithiol/Au(111) self-assembled monolayers (SAMs) suggests that compounds similar to 8-Amino-1-octanethiol hydrochloride might be used to increase the stability of monolayers on gold surfaces. These SAMs show higher stability compared to their monothiol counterparts due to the presence of intralayer disulfide bonds, indicating potential applications in surface chemistry and materials science (Carot et al., 2005).

Functionalized Carbon Dots for Cell Imaging

Studies involving octa-aminopropyl polyhedral oligomeric silsesquioxane hydrochloride salt (OA-POSS) functionalized carbon dots highlight the application of amino-functionalized compounds in creating organic-inorganic hybrid carbon dots for cell imaging. These carbon dots exhibit favorable photoluminescent properties and resistance to photobleaching, suggesting that this compound could be explored for similar biomedical applications (Wang et al., 2015).

Surface Chemistry Influence on Bacterial Adhesion

Research on the influence of surface chemistry, including the use of 2-aminoethanethiol hydrochloride, on bacterial adhesion to substrates coated with thin thiol layers suggests potential applications in developing surfaces with superior bacterial antifouling characteristics. This work demonstrates the impact of hydrophobicity and zeta potential on bacterial adhesion, relevant for medical device manufacturing and food safety applications (Oh et al., 2018).

Synthesis Methods and Kinetics

The study of adsorption kinetics of alkanethiol and alkanedithiol on gold surfaces provides insights into the kinetics and thermodynamics of molecular interactions with metal surfaces. Such research might inform the development of sensors, catalysts, and other devices where this compound could be used to modulate surface properties or as a linker molecule (He et al., 2011).

Safety and Hazards

8-AOT is very toxic to aquatic life with long-lasting effects . It should be avoided from release to the environment . In case of spillage, it should be collected . The contents/container should be disposed of at an approved waste disposal plant .

Future Directions

8-AOT is used for Self Assembly Molecules (SAMs), and the amino group is usually modified using amine-reactive materials, such as proteins or biomaterials, to functionalize the gold surface . It is used for biosensors with large amounts of immobilized protein and suppression of nonspecific adsorption . This suggests that 8-AOT could have potential applications in the development of new biosensors and other biomedical devices.

properties

IUPAC Name

8-aminooctane-1-thiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NS.ClH/c9-7-5-3-1-2-4-6-8-10;/h10H,1-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWZBRKMJBSNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCS)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

937706-44-0
Record name 937706-44-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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